3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Vue d'ensemble
Description
The compound “3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate” is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was discovered through structure-based virtual screening and was found to significantly inhibit EGFR kinase activity .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its role as an EGFR tyrosine kinase inhibitor suggests it interacts with the EGFR enzyme, likely binding to the enzyme’s active site and preventing it from phosphorylating its substrates .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesized compounds including variants of 3-chloro-4-fluorophenyl structures have exhibited significant antimicrobial activity, with some showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
- Other derivatives have been found potent against various bacterial strains such as E. coli and S. aureus, demonstrating the potential of these compounds in antibacterial applications (B'Bhatt & Sharma, 2017).
Anti-inflammatory and Antitumor Activities
- Certain derivatives have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Novel compounds including 3-chloro-4-fluorophenyl features have been synthesized and evaluated for cytotoxic activity against tumor cell lines, showing potent antitumor activity against various human carcinoma cells (Naito et al., 2005).
Herbicidal Activity
- Certain phenyl and pyrazole derivatives, synthesized from 3-chloro-4-fluorophenyl structures, have demonstrated high herbicidal bioactivity, effective even at low dosages (Zhou, Xue, Wang, & Qu, 2010).
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
- One derivative, specifically 3-{[1-(3-Chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate, has been identified as a potent inhibitor of EGFR tyrosine kinase, suggesting its potential in cancer treatment (Li, Sun, Zhao, Tang, & Lan, 2012).
Antiviral Activity
- Some derivatives have shown promising antiviral activity against Herpes simplex type-1 (HSV-1), highlighting their potential in antiviral therapeutics (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Mécanisme D'action
As an EGFR tyrosine kinase inhibitor, this compound likely works by binding to the ATP-binding site of the EGFR enzyme, preventing the enzyme from transferring a phosphate group from ATP to its substrate . This inhibits the signal transduction pathways activated by EGFR, potentially leading to reduced cell proliferation.
Propriétés
IUPAC Name |
[3-[(Z)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIQGKVFFMDLX-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.